molecular formula C9H10Cl2O B3387514 (1R)-1-(3,4-dichlorophenyl)propan-1-ol CAS No. 837417-11-5

(1R)-1-(3,4-dichlorophenyl)propan-1-ol

Cat. No. B3387514
CAS RN: 837417-11-5
M. Wt: 205.08 g/mol
InChI Key: PJYGECCAJOYJMK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(3,4-dichlorophenyl)propan-1-ol, or (1R)-DCPA, is a synthetic compound with a wide range of applications in scientific research. It is a chiral molecule, meaning that it has two different enantiomers, or mirror images, which have different physical and chemical properties. DCPA has been used in a variety of laboratory experiments, including studies of its biochemical and physiological effects on cells, tissues, and organisms.

Scientific Research Applications

DCPA has been used in a variety of scientific research applications, including studies of its biochemical and physiological effects on cells, tissues, and organisms. It has been used to study the effects of chirality on the activity of enzymes, to study the effects of chirality on the binding of drugs to receptors, to study the effects of chirality on the transport of drugs across cell membranes, and to study the effects of chirality on the metabolism of drugs. DCPA has also been used to study the effects of chirality on the activity of enzymes involved in the biosynthesis of natural products, and to study the effects of chirality on the binding of drugs to proteins.

Mechanism of Action

DCPA is a chiral molecule, meaning that it has two different enantiomers, or mirror images, which have different physical and chemical properties. The different enantiomers of DCPA can have different effects on cells, tissues, and organisms, depending on the molecule with which they interact. For example, the enantiomers of DCPA can interact with different proteins to produce different biochemical effects, and can interact with different receptors to produce different physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCPA depend on the enantiomer that is present and the molecule with which it interacts. In general, the enantiomers of DCPA can interact with proteins to produce different biochemical effects, and can interact with receptors to produce different physiological effects. For example, DCPA has been shown to have an inhibitory effect on the activity of certain enzymes involved in the biosynthesis of natural products, and to have an inhibitory effect on the binding of certain drugs to proteins.

Advantages and Limitations for Lab Experiments

The use of DCPA in laboratory experiments has several advantages, including its low cost and availability, its ease of synthesis, and its ability to be used in a variety of different experiments. However, there are also some limitations to using DCPA in laboratory experiments. For example, DCPA is a chiral molecule, meaning that the enantiomers of DCPA can have different effects on cells, tissues, and organisms. This can make it difficult to control the effects of DCPA in laboratory experiments, as the enantiomer that is present may not be the one that is desired.

Future Directions

The use of DCPA in scientific research has opened up a number of potential future directions for research. For example, further research could be conducted to study the effects of DCPA on the activity of enzymes involved in the biosynthesis of natural products, and to study the effects of DCPA on the binding of drugs to proteins. Additionally, further research could be conducted to study the effects of DCPA on the transport of drugs across cell membranes, and to study the effects of DCPA on the metabolism of drugs. Finally, further research could be conducted to study the effects of DCPA on the development and function of cells, tissues, and organisms.

properties

IUPAC Name

(1R)-1-(3,4-dichlorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYGECCAJOYJMK-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(3,4-dichlorophenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.